
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide typically involves the construction of the imidazole ring followed by the introduction of the methylamino and pentanamide groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The methylamino and pentanamide groups can further modulate the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(1h-imidazol-1-yl)-2-(methylamino)pentanamide: Lacks the additional methyl group on the imidazole ring.
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(amino)pentanamide: Lacks the methyl group on the amino group.
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide: Has a shorter carbon chain.
Uniqueness
2-Methyl-5-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)pentanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the imidazole ring and the methylamino group provides a versatile scaffold for further functionalization and optimization in various applications.
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-methyl-2-(methylamino)-5-(2-methylimidazol-1-yl)pentanamide |
InChI |
InChI=1S/C11H20N4O/c1-9-14-6-8-15(9)7-4-5-11(2,13-3)10(12)16/h6,8,13H,4-5,7H2,1-3H3,(H2,12,16) |
Clé InChI |
JLQVMKBZGWINNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CCCC(C)(C(=O)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



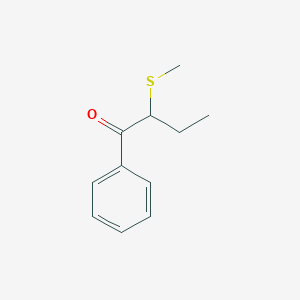
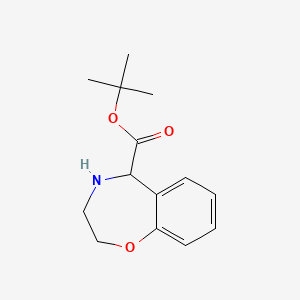

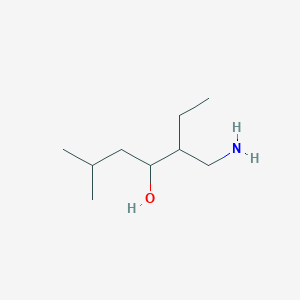

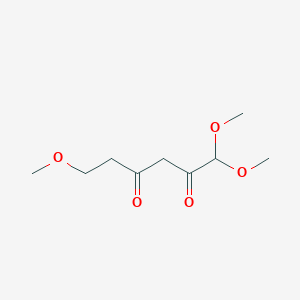

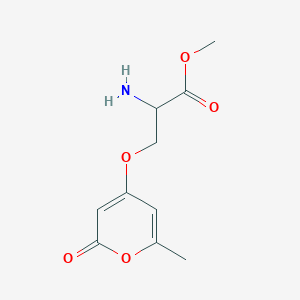

![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)



